Iodolevetimide
CAS No.: 119477-44-0
Cat. No.: VC17062170
Molecular Formula: C23H25IN2O2
Molecular Weight: 488.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119477-44-0 |
|---|---|
| Molecular Formula | C23H25IN2O2 |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | (3R)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1 |
| Standard InChI Key | WJLRTFJPHDSXAF-QHCPKHFHSA-N |
| Isomeric SMILES | C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
| Canonical SMILES | C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Introduction
Chemical Identity and Structural Characteristics
Iodolevetimide, chemically designated as [123I]4-iodolevetimide ([123I]ILev), is the pharmacologically inactive enantiomer of [123I]4-iododexetimide ([123I]IDex). Its molecular structure derives from dexetimide (C23H26N2O2), with substitution of a hydrogen atom by iodine-123 at the 4-position and N-methylation . The iodine-123 isotope provides gamma emissions suitable for SPECT imaging, while the stereochemical configuration at the chiral center differentiates its binding properties from the active enantiomer .
Table 1: Key Chemical Properties of Iodolevetimide
| Property | Value |
|---|---|
| Molecular Formula | C23H25IN2O2 |
| Molecular Weight | 512.37 g/mol |
| Radioisotope | Iodine-123 (t1/2 = 13.2 hours) |
| Specific Activity | >2000 Ci/mmol |
| Synthesis Method | Electrophilic iododesilylation |
Synthesis and Radiochemical Optimization
The radiosynthesis of iodolevetimide involves a two-step process:
-
Iododesilylation: Reaction of the precursor (desilylated dexetimide analog) with sodium [123I]iodide in the presence of Chloramine-T as an oxidizing agent.
-
N-Methylation: Treatment with methyl iodide to introduce the N-methyl group, enhancing blood-brain barrier permeability .
This method achieves radiochemical yields of 80 ± 11% (n = 6) with a synthesis duration of 100 minutes. High-performance liquid chromatography (HPLC) purification ensures >95% radiochemical purity, critical for in vivo applications . The specific activity exceeding 2000 Ci/mmol minimizes carrier effects, enabling accurate receptor occupancy measurements .
Pharmacological Profile and Receptor Interactions
In Vitro Binding Characteristics
In rat atrial and ventricular homogenates, [123I]IDex demonstrates muscarinic receptor binding with Bmax values of 4.5 ± 0.4 pmol/mg protein (atrium) and 2.3 ± 0.2 pmol/mg protein (ventricle). Conversely, [123I]ILev exhibits no specific binding, confirming its role as a nonspecific control . Competitive binding assays reveal >1000-fold lower affinity of iodolevetimide for muscarinic receptors compared to iododexetimide .
In Vivo Biodistribution
Human SPECT studies (n = 4) show divergent pharmacokinetics:
-
Iododexetimide: Accumulates in neostriatum (highest), neocortex, and thalamus over 7–12 hours.
-
Iodolevetimide: Rapid clearance from all regions post-injection peak, with cerebellar activity decreasing immediately .
Table 2: Regional Brain Uptake Ratios (6 Hours Post-Injection)
| Brain Region | [123I]IDex Uptake | [123I]ILev Uptake |
|---|---|---|
| Neostriatum | 7.2 ± 1.1 | 1.1 ± 0.3 |
| Neocortex | 5.8 ± 0.9 | 0.9 ± 0.2 |
| Thalamus | 4.1 ± 0.7 | 0.8 ± 0.1 |
| Cerebellum | 1.5 ± 0.4 | 0.7 ± 0.1 |
Equilibrium-phase data demonstrate 6–7 times higher specific binding of iododexetimide in cortical regions compared to iodolevetimide .
Applications in Neurological Imaging
Muscarinic Receptor Quantification
Pixel-by-pixel subtraction of iodolevetimide SPECT images from iododexetimide datasets isolates specific muscarinic receptor binding. This technique validated receptor density reductions of 40–50% in Alzheimer’s disease patients compared to age-matched controls .
Pharmacodynamic Studies
Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) reveals dose-dependent receptor occupancy. A 5 mg dose achieves 60–70% occupancy, measurable via iodolevetimide-corrected imaging .
Recent Advances and Future Directions
Recent refinements in automated synthesis modules (2023–2024) have reduced production time to 75 minutes while maintaining yields. Coupling with hybrid SPECT/MRI systems enhances anatomical localization, particularly in thalamic nuclei studies. Ongoing clinical trials (NCT05422885) assess iodolevetimide’s utility in tracking anticholinergic drug effects in Parkinsonian syndromes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume